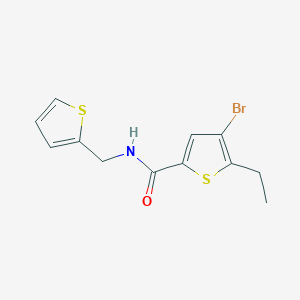![molecular formula C10H15NO4S B6083308 N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide](/img/structure/B6083308.png)
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is a chemical compound. It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “this compound”, the empirical formula is C10H15NO3S . The molecular weight is 229.30 .Physical And Chemical Properties Analysis
“this compound” is a solid . The SMILES string representation of its structure is COc1ccc(CCNS©(=O)=O)cc1 . The InChI code is 1S/C10H15NO3/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 .Aplicaciones Científicas De Investigación
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide has been the subject of numerous scientific investigations due to its potential therapeutic applications. It has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma. Additionally, it has been investigated for its potential use in treating other diseases, such as psoriasis and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide is complex and not fully understood. It has been shown to inhibit the activity of several enzymes involved in cell proliferation and angiogenesis, including RAF kinase and VEGF receptor. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In psoriasis, it has been shown to reduce inflammation and improve skin lesions. In Alzheimer's disease, it has been investigated for its potential to reduce amyloid beta accumulation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its well-documented synthesis method, which allows for easy production of the compound. Additionally, it has been extensively studied, and its mechanism of action is relatively well-understood. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, its potential side effects and toxicity must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide. One area of research is the development of new analogs of the compound with improved therapeutic properties. Additionally, further investigation into its mechanism of action and potential applications in other diseases is warranted. Finally, more studies are needed to fully understand the potential side effects and toxicity of the compound.
Métodos De Síntesis
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol, which is then reacted with methanesulfonyl chloride in the presence of a base to form the final product. The synthesis of this compound has been extensively documented in the scientific literature and is considered to be a relatively straightforward process.
Safety and Hazards
“N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide” is considered hazardous. It may cause severe skin burns and eye damage, and it may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment. If inhaled, swallowed, or in case of skin or eye contact, immediate medical attention is required .
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-14-9-5-3-4-6-10(9)15-8-7-11-16(2,12)13/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVZSUUFYUMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)
![4-sec-butyl-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6083236.png)

![N-(tetrahydro-2-furanylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6083248.png)

![2-[(4,5-dibromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6083263.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6083264.png)
![5-(3-methoxyphenyl)-3-[2-(2-pyridinyl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B6083267.png)
![[1'-(3-cyclopentylpropyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6083272.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B6083288.png)
![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6083302.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B6083318.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)